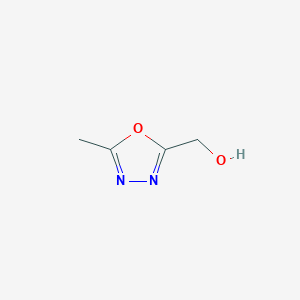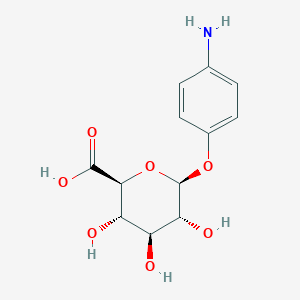
3-(Diethylamino)pyrrolidine
Übersicht
Beschreibung
3-(Diethylamino)pyrrolidine is a compound that is structurally related to various research subjects in the field of organic chemistry. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can give insights into the chemical behavior and properties that this compound might exhibit. For instance, compounds with diethylamino groups and pyrrolidine rings are often involved in synthesis and exhibit interesting reactivity due to the presence of nitrogen atoms which can act as nucleophiles or coordinate to other atoms .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or cyclization steps. For example, 2-diethylamino-6-methyl-4(3H)-pyrimidinones were synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine . Similarly, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione was obtained through a multi-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be quite flexible, as seen in the case of 3-(Diethylborylethynyl)pyridines, which assemble into cyclic trimers and tetramers stabilized by intermolecular coordination bonds . The presence of a diethylamino group could influence the molecular conformation and the potential for forming such supramolecular structures.
Chemical Reactions Analysis
Compounds with diethylamino groups are known to be nucleophilic. For instance, triamino-substituted pyridines are described as highly nucleophilic, seeking electrophiles but also capable of releasing them, which is a behavior that could be expected from this compound as well . The reactivity of such compounds can be exploited in organocatalysis and other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can vary widely. For example, 3-(Diethylboryl)pyridines are stable under ambient conditions and form rigid cyclic-tetramers in solution . The diethylamino group in this compound would likely contribute to the basicity of the molecule and could affect its solubility and stability in various solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 3-(Diethylamino)pyrrolidine has been used in the synthesis of various chemical complexes. For instance, it played a role in the synthesis and structural analysis of tetranuclear zinc(II) carbamato complexes, demonstrating its utility in forming complex molecular structures with potential applications in various chemical processes (McCowan, Groy, & Caudle, 2002).
Luminescent Probes for Cellular Imaging
- This compound has been incorporated into cyclometalated iridium(III) complexes, which have significant potential as luminescent probes for cellular imaging due to their photophysical properties. This application highlights its role in advancing medical imaging techniques (Moromizato et al., 2012).
Pyrolysis Studies in Proteins
- In a study focusing on pyrolysis-gas chromatography-mass spectrometry, this compound was relevant in understanding the pyrolytic behavior of aliphatic amino acid moieties in proteins. This indicates its significance in analytical chemistry, particularly in protein analysis (Boon & Leeuw, 1987).
CO2 Capture Studies
- Research on vapour-liquid equilibrium studies for post-combustion CO2 capture mentioned derivatives of this compound. These studies indicate its potential application in environmental technology, particularly in carbon capture processes (Bernhardsen et al., 2019).
Synthesis of Tertiary (Amino) Phosphines
- It is also used in the synthesis of tertiary (amino) phosphines, demonstrating its versatility in organic synthesis and the production of various chemical compounds (Hussain, Elias, & Rao, 1988).
Applications in Medical Research
- In medical research, derivatives of this compound have been synthesized and evaluated for their potential in reversing chloroquine-resistance in Plasmodia. This illustrates its application in pharmaceutical research, particularly in developing treatments for malaria (Batra et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s known that the storage conditions of these compounds can be optimized for better results .
Biochemische Analyse
Biochemical Properties
3-(Diethylamino)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, high doses of this compound have been associated with neurotoxicity and hepatotoxicity in animal studies. These toxic effects are often dose-dependent, with a threshold beyond which the adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. For instance, the metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular components and affect cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, which facilitate its uptake and distribution within cells. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution in tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
N,N-diethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOADYKJSBCVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943291 | |
| Record name | N,N-Diethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20984-81-0 | |
| Record name | N,N-Diethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Diethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)






![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)



